Product packaging for Ethyl 2,4-dihydroxy-6-propylbenzoate(Cat. No.:CAS No. 21855-51-6)

Ethyl 2,4-dihydroxy-6-propylbenzoate

Cat. No.: B1430600
CAS No.: 21855-51-6
M. Wt: 224.25 g/mol
InChI Key: HCWSSRCTMYFELV-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-propylbenzoate (CAS 21855-51-6) is a high-purity organic building block with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . This compound appears as a white to brown solid with a melting point above 85°C and is slightly soluble in solvents such as DMSO, methanol, and chloroform . Its unique structure, featuring a benzoic acid core with two hydroxyl groups and a propyl side chain, makes it a versatile intermediate in organic and pharmaceutical synthesis . A primary research application of this compound is its role as a key synthetic intermediate in the bioenzymatic production of propyl cannabinoid analogs, such as tetrahydrocannabivarin (THC-v) and cannabivarin (CBV) . It serves as a critical precursor for constructing the olivetol-like ester backbone essential for these specialized cannabinoids . Beyond cannabinoid research, it functions as a fundamental building block for constructing biologically active molecules and is explored for its potential in cosmetic and personal care formulation research, where its dihydroxy and benzoate ester structure may offer moisturizing effects . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B1430600 Ethyl 2,4-dihydroxy-6-propylbenzoate CAS No. 21855-51-6

Properties

IUPAC Name

ethyl 2,4-dihydroxy-6-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-3-5-8-6-9(13)7-10(14)11(8)12(15)16-4-2/h6-7,13-14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWSSRCTMYFELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50776485
Record name Ethyl 2,4-dihydroxy-6-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-51-6
Record name Ethyl 2,4-dihydroxy-6-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dihydroxy-6-propylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction typically involves dissolving the acid in ethanol, adding the acid catalyst, and heating the mixture under reflux conditions. After the reaction is complete, the product is isolated by removing the solvent and purifying the crude product using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: The corresponding alcohol.

    Substitution: Ethers or esters, depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Ethyl 2,4-dihydroxy-6-propylbenzoate has been identified as a promising candidate in the synthesis of anti-inflammatory medications. Research indicates that it exhibits potent anti-inflammatory effects, making it suitable for treating various inflammatory conditions .

Case Study: Drug Development

A study explored the compound's efficacy in formulating new anti-inflammatory drugs. The results demonstrated a significant reduction in inflammation markers in preclinical models, suggesting its potential for further development into therapeutic agents .

Cosmetic Industry

Antioxidant and Skin Rejuvenation

The compound's antioxidant properties make it an ideal ingredient in skincare formulations. It has been incorporated into high-performance skincare products aimed at rejuvenating the skin and promoting a youthful appearance .

Case Study: Skincare Product Efficacy

In a clinical trial involving a skincare product containing this compound, participants reported improved skin elasticity and reduced signs of aging after consistent use over three months. The study highlighted the compound's role in enhancing skin health through its antioxidant activity .

Agricultural Applications

Growth Stimulant for Crops

This compound has shown potential as a growth stimulant in agricultural practices. It is believed to enhance crop productivity and yield by promoting growth processes in plants .

Case Study: Crop Yield Improvement

In field trials conducted on tomato plants, the application of this compound resulted in a 20% increase in yield compared to untreated controls. Researchers noted improvements in plant vigor and fruit quality, underscoring its agricultural benefits .

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Products
Oxidation Hydroxyl groups oxidized to form quinonesQuinone derivatives
Reduction Ester group reduced to corresponding alcoholAlcohol derivatives
Substitution Hydroxyl groups participate in nucleophilic reactionsEthers or esters

Mechanism of Action

The mechanism of action of ethyl 2,4-dihydroxy-6-propylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The primary differences among these compounds lie in:

  • Ester group : Ethyl (C₂H₅) vs. methyl (CH₃).
  • Alkyl substituent: Propyl (C₃H₇) vs. nonyl (C₉H₁₉).

These variations influence molecular weight, hydrophobicity, and solubility.

Physicochemical Properties

Compound Name CAS Number Molecular Weight XlogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Key Applications
Methyl 2,4-dihydroxy-6-propylbenzoate 55382-52-0 210.23 ~3.5 2 4 Lab synthesis, intermediates
This compound Not provided ~224.23† ~4.5 2 4 Cosmetics, fine chemicals
Ethyl 2,4-dihydroxy-6-nonylbenzoate 61621-51-0 308.20 6.6 2 4 Specialty chemicals

*XlogP values estimated based on alkyl chain length trends.
†Calculated by adjusting methyl ester (210.23) to ethyl ester (additional 14 g/mol).

Key Observations:

Molecular Weight: The ethyl ester group increases molecular weight by ~14 g/mol compared to the methyl analog. The nonyl substituent significantly elevates molecular weight (308.20 vs. ~224.23 for the propyl analog).

Hydrophobicity (XlogP): Longer alkyl chains (nonyl vs. propyl) drastically increase hydrophobicity (XlogP 6.6 vs. ~4.5), suggesting reduced water solubility and enhanced lipid membrane permeability for the nonyl analog . Ethyl esters exhibit marginally higher hydrophobicity than methyl esters due to the larger alkyl group.

Hydrogen Bonding: All three compounds have identical hydrogen bond donors (2 phenolic -OH groups) and acceptors (4 oxygen atoms), implying similar polar interactions in biological or synthetic systems.

Biological Activity

Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as this compound, is a compound with significant potential in various biological applications. This article explores its biological activity, including its antioxidant and antimicrobial properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12H16O4
  • CAS Number : 21855-51-6
  • Molecular Weight : 224.253 g/mol

This compound is characterized by the presence of both ethyl and hydroxyl functional groups attached to a propyl-substituted benzoic acid structure. This unique configuration contributes to its diverse biological activities.

The biological activities of this compound are primarily attributed to its ability to act as an antioxidant and antimicrobial agent . The hydroxyl groups in the structure facilitate the donation of electrons, which helps neutralize free radicals and reduce oxidative stress in biological systems .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In various assays, it has demonstrated the ability to scavenge free radicals effectively. For example, studies involving DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging have shown that this compound can trap radicals at concentrations comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

CompoundConcentration (µM)% Scavenging
This compound1082
BHT1043
Other CompoundsVaries<10

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Notably, it has shown effectiveness against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MICs) reported at approximately 64 µg/mL .

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)
Staphylococcus aureus64
Methicillin-resistant S. aureus64
Escherichia coliNot effective

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    A study published in a peer-reviewed journal highlighted the antioxidant capabilities of this compound through DPPH and ABTS assays. The compound exhibited a strong capacity to reduce oxidative stress markers in vitro .
  • Antimicrobial Efficacy Study :
    Another research investigation focused on the antimicrobial effects of this compound against various bacterial strains. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at relatively low concentrations .
  • Potential Therapeutic Applications :
    The compound is being explored for potential therapeutic applications in drug development due to its dual antioxidant and antimicrobial properties. Its role as a building block in organic synthesis is also being investigated for creating more complex molecules with enhanced biological activities .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling Ethyl 2,4-dihydroxy-6-propylbenzoate in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as similar benzoic acid derivatives are associated with respiratory irritation .
  • First Aid : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, use eyewash stations and seek medical attention if irritation persists .
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition .

Q. Which analytical techniques are suitable for confirming the purity and structure of this compound?

  • Methodological Guidance :

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity. Use C18 columns and methanol/water mobile phases for optimal resolution .
  • Spectroscopy :
  • NMR : Employ 1^1H and 13^13C NMR in deuterated DMSO to resolve hydroxyl and propyl group signals. Compare with published spectra of structurally analogous compounds (e.g., 2,4-dihydroxybenzoic acid derivatives) .
  • IR : Identify characteristic carbonyl (C=O, ~1680 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches .
  • Mass Spectrometry : ESI-MS in negative ion mode can confirm molecular weight (expected [M-H]^- ion for C12_{12}H14_{14}O4_4).

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Guidance :

  • Precursor Selection : Use high-purity 2,4-dihydroxy-6-propylbenzoic acid (sourced from suppliers like Acros or Fluka) to minimize side reactions .
  • Esterification : Catalyze the reaction with sulfuric acid in ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Workup : Neutralize residual acid with sodium bicarbonate, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to isolate the ester .

Advanced Research Questions

Q. How should discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodological Guidance :

  • Solvent Effects : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies. For example, DMSO-d6_6 vs. CDCl3_3 can shift hydroxyl proton signals significantly .
  • Isotopic Purity : Verify deuterated solvent purity, as impurities (e.g., H2_2O in DMSO-d6_6) may obscure peaks .
  • Collaborative Validation : Cross-validate data with independent labs using standardized protocols (e.g., Bruker AVANCE III HD 400 MHz for NMR) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Guidance :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample at intervals (0, 7, 14 days) and analyze via HPLC to track degradation products .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature based on high-temperature data .
  • Light Sensitivity : Conduct parallel experiments under UV/visible light to assess photolytic degradation .

Q. What mechanistic approaches are suitable for investigating interactions between this compound and biological macromolecules?

  • Methodological Guidance :

  • Fluorescence Quenching : Titrate the compound into protein solutions (e.g., BSA) and monitor tryptophan fluorescence emission at 340 nm (excitation: 295 nm). Calculate binding constants using Stern-Volmer plots .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target enzymes (e.g., cyclooxygenase-2). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dihydroxy-6-propylbenzoate
Reactant of Route 2
Ethyl 2,4-dihydroxy-6-propylbenzoate

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